molecular formula C27H25N3O2 B12048844 2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 53274-30-9

2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B12048844
CAS No.: 53274-30-9
M. Wt: 423.5 g/mol
InChI Key: MPCYBPNOLBTPOA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound with the molecular formula C27H25N3O2. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl and triphenyl groups, as well as carboxamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. For this specific compound, the reaction would involve:

    Reactants: An appropriate aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and ammonia or an amine.

    Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Catalysts: Acid or base catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Further reduction of the dihydropyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Modulation of calcium channels, inhibition of oxidative stress pathways, and interaction with specific receptors involved in inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide: Lacks the triphenyl substitution.

    2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains ester groups instead of carboxamide groups.

    4-Phenyl-1,4-dihydropyridine derivatives: Variations in the substitution pattern on the dihydropyridine ring.

Uniqueness

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of triphenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

53274-30-9

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

2,6-dimethyl-3-N,5-N,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C27H25N3O2/c1-18-23(26(31)29-21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24(19(2)28-18)27(32)30-22-16-10-5-11-17-22/h3-17,25,28H,1-2H3,(H,29,31)(H,30,32)

InChI Key

MPCYBPNOLBTPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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